molecular formula C15H13N2O4P B5427401 {2-[hydroxy(phenyl)phosphoryl]-1H-benzimidazol-1-yl}acetic acid

{2-[hydroxy(phenyl)phosphoryl]-1H-benzimidazol-1-yl}acetic acid

Cat. No.: B5427401
M. Wt: 316.25 g/mol
InChI Key: IOZANFDULOAUGU-UHFFFAOYSA-N
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Description

The compound {2-[hydroxy(phenyl)phosphoryl]-1H-benzimidazol-1-yl}acetic acid is also known as 3-(hydroxy(phenyl)phosphoryl)propanoic acid (HPA) . It has been introduced as an electrolyte additive that constructs a spherical micellar molecular network via association of amphiphilic groups and multiple coordination sites .


Chemical Reactions Analysis

In the context of zinc-ion batteries, HPA serves as an ion-flow stabilizer. It directionally adsorbs/transfers Zn 2+ in aqueous electrolyte . The strong adsorption between HPA and the zinc surface induces the formation of an in situ organic–inorganic hybrid solid electrolyte interphase layer .

Mechanism of Action

The mechanism of action of HPA in the context of zinc-ion batteries involves the construction of a spherical micellar molecular network via association of amphiphilic groups and multiple coordination sites . This network serves to directionally adsorb/transfer Zn 2+ in the aqueous electrolyte .

Future Directions

The use of HPA as an electrolyte additive in zinc-ion batteries shows promise for improving the efficiency and stability of these batteries . This suggests potential future directions in the field of battery technology.

Properties

IUPAC Name

2-[2-[hydroxy(phenyl)phosphoryl]benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N2O4P/c18-14(19)10-17-13-9-5-4-8-12(13)16-15(17)22(20,21)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZANFDULOAUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=NC3=CC=CC=C3N2CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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